4-Cyclopropyl-2-hydroxybenzaldehyde
Description
4-Cyclopropyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a cyclopropyl group at the fourth position
Properties
IUPAC Name |
4-cyclopropyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-7,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXQPHUJHRTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-hydroxybenzaldehyde using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Another method involves the use of Grignard reagents. For instance, 4-bromo-2-hydroxybenzaldehyde can be reacted with cyclopropylmagnesium bromide to yield the desired product. This reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: 4-Cyclopropyl-2-hydroxybenzoic acid.
Reduction: 4-Cyclopropyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group. It is widely used in the synthesis of pharmaceuticals and as a flavoring agent.
2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but with the hydroxyl group at the ortho position. It is used in the synthesis of chelating agents and as an intermediate in organic synthesis.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the meta position. It is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-Cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
4-Cyclopropyl-2-hydroxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a hydroxyl group and an aldehyde functional group attached to a cyclopropyl-substituted aromatic ring. The structural rigidity imparted by the cyclopropyl moiety can influence its interaction with biological targets, enhancing its binding affinity to specific enzymes or receptors.
Antiviral Properties
This compound has been investigated for its antiviral potential, particularly as an HIV protease inhibitor. Compounds within this structural class have been shown to inhibit retroviral infections effectively, indicating that this compound may possess similar properties .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Hydrogen Bonding : The hydroxyl and carbonyl groups can participate in hydrogen bonding with target proteins, enhancing binding affinity.
- Conformational Rigidity : The cyclopropyl group contributes to the conformational rigidity of the molecule, potentially improving specificity towards biological targets.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition of various enzymes involved in disease processes. For example, derivatives have shown potent inhibition against HIV protease and other viral enzymes, with IC50 values in the low micromolar range .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that modifications in the molecular structure can significantly affect the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound. Notably, certain derivatives have demonstrated low solubility but high permeability across cellular membranes, which is critical for effective therapeutic action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
